molecular formula C18H25FN2O3S B2630066 2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1421459-07-5

2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone

Cat. No. B2630066
M. Wt: 368.47
InChI Key: WMYIYKMLBFARCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “methyl 2-(4-fluorophenoxy)propanoate” has a molecular formula of C10H11FO3 and a molecular weight of 198.19 . Another related compound, “4-(4-Fluorophenoxy)phenylacetic Acid”, has a molecular formula of C14H11FO3 and a molecular weight of 246.23 .


Molecular Structure Analysis

The molecular structure of “methyl 2-(4-fluorophenoxy)propanoate” is provided by Chemsrc . Similarly, the structure of “4-(4-Fluorophenoxy)phenylacetic Acid” is also available .


Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 2-(4-fluorophenoxy)propanoate” are provided by Chemsrc . Unfortunately, the properties of “2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone” are not available.

Scientific Research Applications

Molecular Interactions and Synthesis

Research on derivatives of 1,2,4-triazoles, including a fluoro derivative with structural similarities to 2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone, has contributed significantly to understanding lp⋯π intermolecular interactions. These interactions are crucial for developing new materials with specific molecular recognition capabilities. The study detailed the synthesis, characterization, and analysis of these derivatives, highlighting the importance of such compounds in exploring molecular interactions and the potential for application in materials science (Shukla et al., 2014).

Anticancer and Antimicrobial Potential

The synthesis of 3-heteroarylthioquinoline derivatives, including compounds structurally related to 2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone, has shown significant in vitro activity against Mycobacterium tuberculosis. These compounds have exhibited promising antimicrobial properties without displaying toxicity to mouse fibroblasts, indicating their potential as therapeutic agents (Chitra et al., 2011).

DNA Repair Inhibition for Cancer Treatment

A new class of protein kinase inhibitors, including molecules similar to 2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone, has been identified for their role in inhibiting DNA-dependent protein kinase (DNA-PK). This inhibition is critical in the cellular response to DNA damage, making these compounds valuable in enhancing the efficacy of cancer treatments that induce DNA damage, thus validating DNA-PK as a target for cancer drug development (Kashishian et al., 2003).

Molecular Docking and Antibacterial Activity

The synthesis and antibacterial activity evaluation of novel compounds, including those structurally related to 2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone, have demonstrated significant potential against various bacterial strains. Molecular docking studies have provided insights into the mechanism of action, showcasing the importance of these compounds in developing new antibacterial agents (Khumar et al., 2018).

properties

IUPAC Name

2-(4-fluorophenoxy)-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3S/c19-15-2-4-17(5-3-15)24-13-18(22)21-6-1-11-25-14-16(21)12-20-7-9-23-10-8-20/h2-5,16H,1,6-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYIYKMLBFARCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone

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